molecular formula C24H22N4O2 B2548894 N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide CAS No. 1226436-38-9

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2548894
CAS No.: 1226436-38-9
M. Wt: 398.466
InChI Key: DGTAGKSFCREKKQ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at the 2-position and a 4-phenyloxane-4-carboxamide group at the 8-position. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and anticancer agents, while the imidazole moiety contributes to hydrogen bonding and metal coordination, enhancing biological activity.

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAGKSFCREKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with an imidazole ring through a nucleophilic substitution reaction. The phenyloxane carboxamide group is introduced in the final step through an amide coupling reaction using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide features a complex molecular structure that includes an imidazole ring, a quinoline moiety, and an oxane carboxamide group. Its molecular formula is C22H20N4O2C_{22}H_{20}N_{4}O_{2} with a molecular weight of approximately 372.42 g/mol.

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Targeting Enzymes

This compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, imidazole-containing compounds are often explored for their ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression .

Neurological Applications

The compound's potential neuroprotective effects are also under investigation. Imidazole derivatives have been associated with neuroprotective activities in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A research article published in Antibiotics examined the antimicrobial efficacy of this compound against resistant strains of bacteria. The study demonstrated that this compound exhibited strong inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The imidazole and quinoline moieties can interact with metal ions, facilitating catalytic processes in materials science and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related imidazole- and quinoline-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and reported applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Applications/Properties Reference
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide Quinoline + imidazole + 4-phenyloxane carboxamide ~447.5 (calculated) Not explicitly reported; structural features suggest potential enzyme/receptor targeting
4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole Imidazole + benzylamino + benzyloxy-phenylalanyl ~540.6 Studied as a peptide mimic or protease inhibitor; moderate solubility in polar solvents
Flavoxate Related Compound A 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid ~280.3 Certified reference material; used in urinary antispasmodic drug analysis
Propargyl 1H-imidazole-1-carboxylate Imidazole + propargyl ester ~150.1 Reagent in organic synthesis (e.g., Cu-catalyzed click chemistry)

Key Observations

Substituent Impact on Bioactivity: The target compound’s quinoline-imidazole combination differentiates it from simpler imidazole derivatives (e.g., compounds), which lack the fused aromatic system. Quinoline’s planar structure may enhance DNA intercalation or kinase inhibition compared to benzyl-substituted imidazoles.

Synthetic Utility: Propargyl 1H-imidazole-1-carboxylate () is a reagent for introducing imidazole groups, whereas the target compound’s synthesis likely requires multi-step coupling of quinoline and oxane precursors.

Pharmacological Potential: Flavoxate analogues () are clinically used for urinary disorders, suggesting that the target compound’s oxane group could be optimized for similar applications but with enhanced specificity.

Biological Activity

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16N4O2\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}

The compound is believed to exert its biological effects through multiple pathways, primarily involving the inhibition of specific enzymes and receptors. Notably, it has been associated with the modulation of nitric oxide synthase (NOS), particularly the inducible form, which plays a crucial role in inflammatory responses .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to imidazole and quinoline derivatives. For instance, imidazole-containing chalcones have demonstrated strong efficacy against Aspergillus fumigatus, a significant pathogen in immunocompromised patients .

Antifungal Activity

Research indicates that compounds similar to this compound exhibit potent antifungal activity. A study reported that specific imidazole derivatives showed better anti-Candida profiles than fluconazole, suggesting a promising avenue for treating fungal infections resistant to conventional therapies .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects stem from its ability to inhibit nitric oxide production. This inhibition can lead to reduced inflammation in various models of disease, making it a candidate for further investigation in inflammatory disorders .

Case Studies and Research Findings

StudyFindings
Hussain et al. (2009)Reported anti-leishmanial and antioxidant activities of imidazole derivatives, suggesting potential therapeutic applications in infectious diseases .
MDPI (2013)Identified novel compounds with anti-Candida activity, highlighting the effectiveness of imidazole derivatives against resistant strains .
DrugBank AnalysisDescribed the mechanism of action for related compounds as inhibitors of inducible nitric oxide synthase, linking their structure to biological activity .

Q & A

Q. What are the optimal synthetic routes for N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a quinoline-imidazole intermediate with a substituted oxane-carboxamide moiety. Key steps include:

  • Quinoline Functionalization: Introducing the imidazole group at the 2-position of quinoline via nucleophilic substitution or transition-metal catalysis, as seen in analogous compounds .
  • Oxane-Carboxamide Preparation: The 4-phenyloxane-4-carboxamide can be synthesized via cyclization of substituted diols with appropriate carbonyl reagents, followed by activation (e.g., as an acid chloride) for coupling .
  • Purification: Silica gel chromatography (e.g., ethyl acetate/hexane gradients) is commonly used, with purity confirmed by HPLC (>95%) and structural validation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Peaks for imidazole protons (δ 7.5–8.5 ppm), quinoline protons (δ 8.0–9.0 ppm), and oxane methylene groups (δ 3.5–4.5 ppm) .
    • 13C NMR^{13} \text{C NMR}: Carbonyl signals (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .

Q. How does solubility vary across solvents, and what formulations enhance bioavailability?

Methodological Answer:

  • Solubility Screening: Test in DMSO (high solubility, >10 mM), ethanol (moderate), and aqueous buffers (low, <1 mM). Use shake-flask method with UV-Vis quantification .
  • Formulation Strategies:
    • Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve aqueous solubility .
    • Salt Formation: Explore hydrochloride or mesylate salts to enhance dissolution rates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxane or imidazole) impact biological activity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Imidazole Substitutions: Replace 1H-imidazole with bulkier groups (e.g., benzimidazole) to assess steric effects on target binding. For example, 4-phenyl substitution in oxane improves CYP5122A1 inhibition selectivity over CYP51 .
    • Oxane Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability, as seen in analogues with IC50_{50} ≤1 µM .
  • Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assay Conditions:
    • Enzyme Assays: Use consistent ATP concentrations (e.g., 10 µM) and incubation times (e.g., 30 min) to minimize variability in IC50_{50} values .
    • Cell-Based Assays: Normalize cytotoxicity data using MTT assays and control for cell passage number .
  • Meta-Analysis: Compare datasets from independent studies (e.g., melting points, IC50_{50}) to identify outliers. For example, discrepancies in melting points (±5°C) may arise from polymorphic forms .

Q. What strategies improve metabolic stability and reduce off-target effects?

Methodological Answer:

  • Metabolite Identification: Use high-resolution LC-MS/MS to detect major metabolites (e.g., hydroxylation at quinoline or oxane positions) .
  • Prodrug Design: Mask polar groups (e.g., amide) with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Selectivity Profiling: Screen against panels of kinases or GPCRs to identify off-target interactions. For example, imidazole-containing analogues show >10-fold selectivity for PARP-1 over PARP-2 .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use tools like SwissADME to estimate logP (target 2–4), topological polar surface area (<140 Å2^2), and P-glycoprotein substrate likelihood .
  • Molecular Dynamics Simulations: Assess binding pocket flexibility (e.g., RMSD <2 Å over 100 ns) to prioritize stable ligand-receptor complexes .

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